

5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide molecular weight and formula

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Compound of Interest

Compound Name: 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide

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An In-Depth Technical Guide to **5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide**

Abstract

This technical guide provides a comprehensive overview of **5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide**, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. By merging a quinoline scaffold with a brominated thiophene sulfonamide, this molecule presents a unique pharmacological profile with potential therapeutic applications. This document details the molecule's fundamental physicochemical properties, provides a robust, field-proven two-step synthesis protocol, and explores the scientific rationale for its potential applications based on the well-documented activities of its constituent moieties. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this compound.

Core Physicochemical Properties

The fundamental properties of **5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide** are crucial for its application in experimental and developmental settings. These identifiers and computed properties provide the basis for all quantitative work involving this compound.

Property	Value	Source
Molecular Formula	C ₁₃ H ₉ BrN ₂ O ₂ S ₂	[1][2]
Molecular Weight	369.26 g/mol	[2]
IUPAC Name	5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide	[1]
CAS Number	620103-87-9	[1]
Canonical SMILES	<chem>C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(S3)Br)N=CC=C2</chem>	[2]
Topological Polar Surface Area	95.7 Å ²	[1]
Computed XLogP3	3.8	[1]

Rationale and Potential Applications

While specific biological studies on **5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide** are not yet prevalent in published literature, the compound's structure represents a strategic hybridization of two pharmacologically significant scaffolds: quinoline and sulfonamide. This rational design approach allows us to infer its potential therapeutic applications.

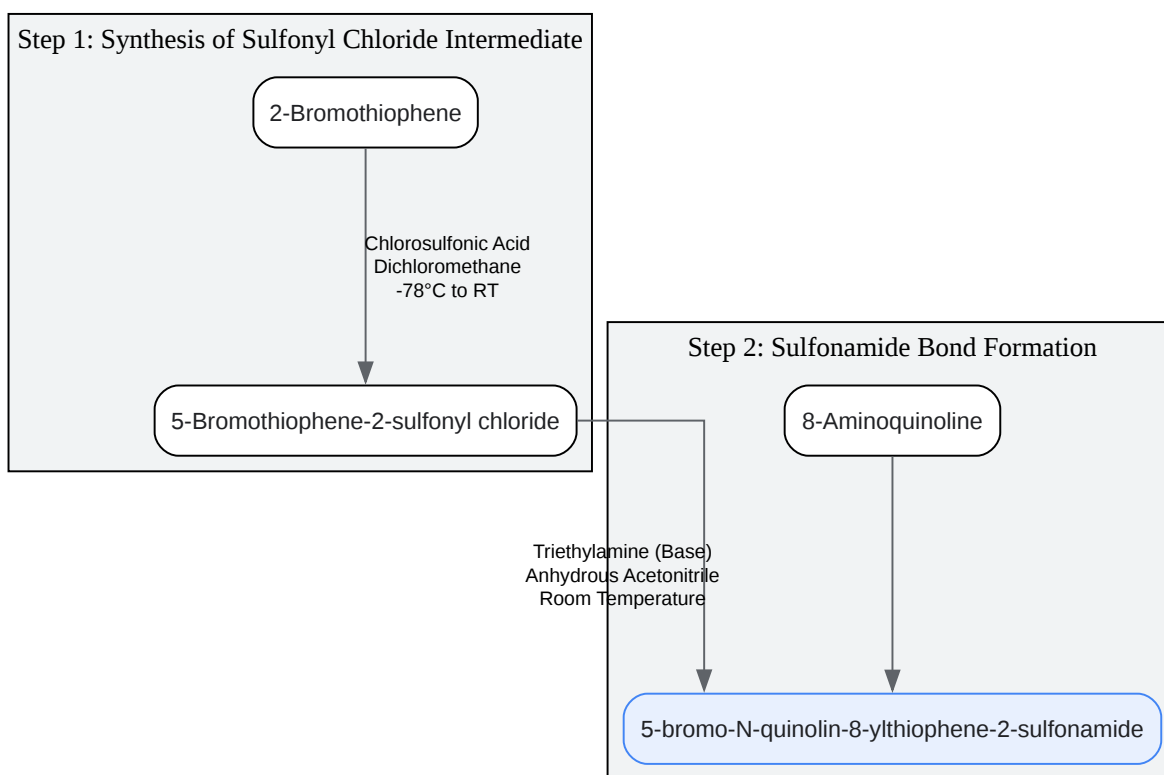
- **Antimicrobial Activity:** Sulfonamides were among the first classes of effective antibacterial agents and function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway[3]. This mechanism confers a bacteriostatic effect. The quinoline moiety is also a cornerstone of numerous antimicrobial drugs, including quinolone antibiotics, which target DNA gyrase and topoisomerase IV to inhibit bacterial replication[4]. The combination of these two pharmacophores suggests a strong potential for synergistic or potent antibacterial activity, particularly against drug-resistant strains[5].
- **Anticancer Activity:** The quinoline ring is a privileged scaffold found in several approved anticancer drugs (e.g., Bosutinib, Lenvatinib) that act as kinase inhibitors. Furthermore, numerous quinoline-based sulfonamides have been investigated as potent inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isoform hCA IX, which is

overexpressed in many hypoxic cancers and contributes to tumor acidification and progression. The sulfonamide group acts as a critical zinc-binding anchor within the enzyme's active site. Therefore, **5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide** is a prime candidate for investigation as a selective CA inhibitor for anticancer applications.

Synthetic Methodology

The synthesis of **5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide** can be logically achieved through a two-step process. This protocol is based on established and validated chemical transformations for the synthesis of the key intermediates and the final coupling reaction.

Synthesis Workflow Diagram



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Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 5-Bromothiophene-2-sulfonyl chloride

Causality: This initial step is critical for activating the thiophene ring for subsequent reaction with the amine. Direct sulfonation followed by chlorination is a standard and efficient method for preparing sulfonyl chlorides from aromatic precursors. The use of chlorosulfonic acid serves as both the sulfonating and chlorinating agent.

Protocol: (This protocol is adapted from a procedure reported for the synthesis of sulfonyl chlorides from thiophenes).

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromothiophene (1 equivalent) in anhydrous dichloromethane (DCM).
- **Reagent Addition:** Cool the solution to -78°C using a dry ice/acetone bath. Add chlorosulfonic acid (5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. The progress can be monitored using Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** Carefully pour the reaction mixture into a beaker of crushed ice/water. Extract the aqueous mixture with DCM (2x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield crude 5-bromothiophene-2-sulfonyl chloride.
 - **Self-Validation:** The product from this step is often used immediately in the next step due to its reactivity. Purity can be checked via ^1H NMR, though for most applications, the crude product is sufficient.

Step 2: Synthesis of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide

Causality: This step involves a nucleophilic substitution reaction where the primary amine of 8-aminoquinoline attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide bond. An organic base like triethylamine is essential to neutralize the HCl byproduct, driving the reaction to completion.

Protocol: (This protocol is based on the established synthesis of N-substituted quinoline sulfonamides[4]).

- **Reaction Setup:** In a round-bottom flask under a nitrogen atmosphere, dissolve 8-aminoquinoline (1 equivalent) in anhydrous acetonitrile.
- **Base Addition:** Add triethylamine (2 equivalents) to the solution to act as an acid scavenger.
- **Coupling Reaction:** Slowly add a solution of 5-bromothiophene-2-sulfonyl chloride (1.1 equivalents), prepared in Step 1, dissolved in a minimum amount of anhydrous acetonitrile.
- **Reaction Progression:** Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for the consumption of starting materials by TLC.
- **Isolation and Purification:** Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the final product, **5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide**.
 - **Self-Validation:** The final product's identity and purity should be rigorously confirmed using analytical techniques such as ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HR-MS) to validate its structure and molecular formula.

Conclusion

5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide is a rationally designed molecule that holds considerable promise for further investigation in drug discovery. Its synthesis is achievable through reliable and well-documented organic chemistry transformations. Based on

the robust pharmacological evidence from its constituent chemical motifs, this compound stands as a compelling candidate for screening in antibacterial and anticancer research programs. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and further explore the therapeutic potential of this intriguing sulfonamide derivative.

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